molecular formula C15H30N2O4 B7383568 1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea

1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea

Cat. No.: B7383568
M. Wt: 302.41 g/mol
InChI Key: MFBLHQRGQSNZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea is a synthetic organic compound Its structure includes a urea moiety attached to a heptane chain and a dimethoxyoxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea typically involves the reaction of a suitable isocyanate with an amine. The reaction conditions may include:

    Solvent: Common solvents like dichloromethane or tetrahydrofuran.

    Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale. This could include:

    Batch reactors: For controlled synthesis.

    Continuous flow reactors: For more efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Could lead to the formation of carboxylic acids or ketones.

    Reduction: Could result in the formation of amines or alcohols.

    Substitution: Could yield various substituted ureas.

Scientific Research Applications

1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea may have several scientific research applications, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Used in the synthesis of polymers or other materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved might include:

    Binding to active sites: Inhibiting or activating enzymes.

    Receptor interaction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Dimethoxyoxan-3-yl)-3-hexan-2-ylurea
  • 1-(4,4-Dimethoxyoxan-3-yl)-3-octan-2-ylurea

Comparison

Compared to similar compounds, 1-(4,4-Dimethoxyoxan-3-yl)-3-heptan-2-ylurea might exhibit unique properties such as:

  • Solubility : Different solubility profiles in various solvents.
  • Reactivity : Varying reactivity towards specific reagents.
  • Biological activity : Distinct interactions with biological targets.

Properties

IUPAC Name

1-(4,4-dimethoxyoxan-3-yl)-3-heptan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O4/c1-5-6-7-8-12(2)16-14(18)17-13-11-21-10-9-15(13,19-3)20-4/h12-13H,5-11H2,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBLHQRGQSNZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=O)NC1COCCC1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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